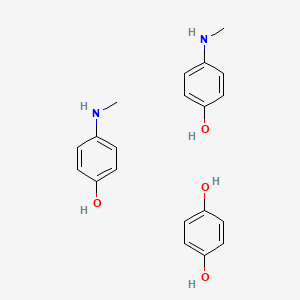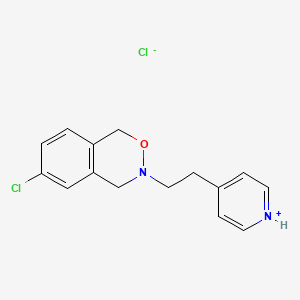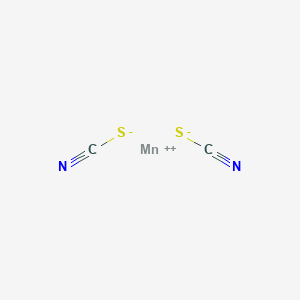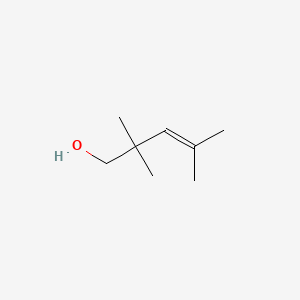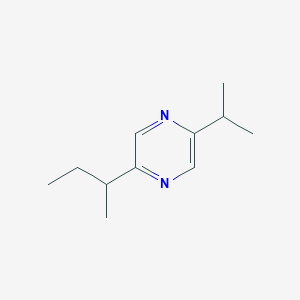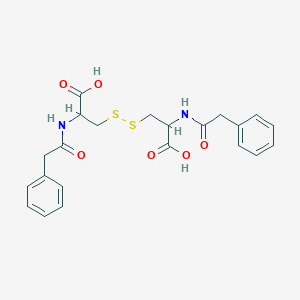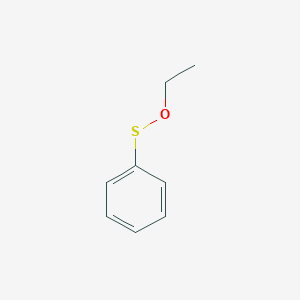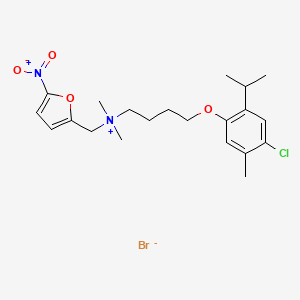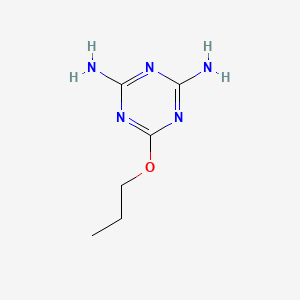
2-((1-Methylundecyl)amino)ethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methylundecyl)amino)ethanol hydrochloride is an organic compound that features both an amine and an alcohol functional group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylundecyl)amino)ethanol hydrochloride generally involves the reaction of 1-methylundecylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Often carried out in an aqueous or alcoholic medium.
Catalyst: Acidic catalysts can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified through distillation or crystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methylundecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Applications De Recherche Scientifique
2-((1-Methylundecyl)amino)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-((1-Methylundecyl)amino)ethanol hydrochloride involves its interaction with cellular membranes and proteins. The compound can:
Disrupt Membranes: The amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
Protein Binding: The amine group can form hydrogen bonds with proteins, affecting their function and stability.
Pathways: It may influence signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanol: A simpler analog with similar functional groups but shorter alkyl chain.
N-Methylethanolamine: Contains a methyl group on the nitrogen, similar reactivity but different physical properties.
Diethanolamine: Contains two ethanolamine groups, used in similar applications but with different reactivity.
Uniqueness
2-((1-Methylundecyl)amino)ethanol hydrochloride is unique due to its long alkyl chain, which imparts distinct hydrophobic properties, making it more effective in disrupting lipid membranes and interacting with hydrophobic regions of proteins.
Propriétés
Numéro CAS |
56167-10-3 |
|---|---|
Formule moléculaire |
C14H32ClNO |
Poids moléculaire |
265.86 g/mol |
Nom IUPAC |
dodecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C14H31NO.ClH/c1-3-4-5-6-7-8-9-10-11-14(2)15-12-13-16;/h14-16H,3-13H2,1-2H3;1H |
Clé InChI |
FJGRVXSVNJGJAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



